4-Thiomethyl-4'-thiomorpholinomethylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

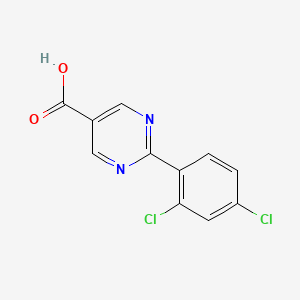

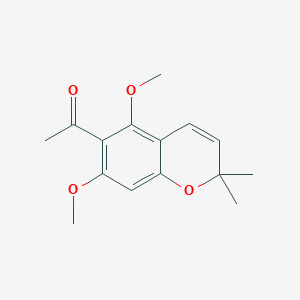

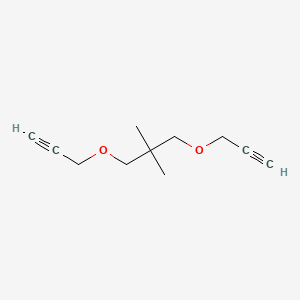

4-Thiomethyl-4’-thiomorpholinomethyl benzophenone is a complex organic compound with the molecular formula C19H21NOS2. It is characterized by the presence of a benzophenone core substituted with thiomethyl and thiomorpholinomethyl groups. This compound is notable for its unique chemical structure, which includes aromatic rings, a ketone group, and sulfur-containing functional groups .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-thiomethyl-4’-thiomorpholinomethyl benzophenone typically involves multi-step organic reactions. One common method includes the reaction of benzophenone with thiomethyl and thiomorpholinomethyl reagents under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of 4-thiomethyl-4’-thiomorpholinomethyl benzophenone may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality .

化学反応の分析

反応の種類

4-チオメチル-4'-チオモルホリノメチルベンゾフェノンは、以下を含むさまざまな化学反応を起こします。

酸化: チオメチル基は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して、スルホキシドまたはスルホンに酸化できます。

還元: ベンゾフェノンコアのカルボニル基は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、ヒドロキシル基に還元できます。

置換: チオメチル基とチオモルホリノメチル基は、適切な求核剤と求核置換反応を起こすことができます。

一般的な試薬と条件

酸化: 過酸化水素、m-クロロ過安息香酸、溶媒としての酢酸。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、溶媒としてのエタノール。

置換: アミン、チオール、ハロゲン化物などの求核剤で、ジクロロメタンまたはテトラヒドロフランなどの溶媒を使用します。

主な生成物

酸化: スルホキシドとスルホン。

還元: ヒドロキシベンゾフェノン誘導体。

置換: 使用する求核剤に応じて、さまざまな置換ベンゾフェノン誘導体。

科学的研究の応用

4-チオメチル-4'-チオモルホリノメチルベンゾフェノンは、以下を含むいくつかの科学研究における応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。

生物学: 抗菌活性や抗がん活性など、その潜在的な生物活性について研究されています。

医学: 特に、新しい治療薬の設計のためのリード化合物として、薬物開発における潜在的な使用について調査されています。

産業: ポリマーやコーティングなど、特殊化学品や材料の製造に使用されます。

作用機序

4-チオメチル-4'-チオモルホリノメチルベンゾフェノンの作用機序は、分子標的や経路との相互作用を含みます。チオメチル基とチオモルホリノメチル基は、生体高分子と相互作用し、酵素を阻害したり、細胞プロセスを阻害したりする可能性があります。ベンゾフェノンコアも、細胞レセプターやDNAと相互作用することで、その生物活性に役割を果たしている可能性があります。

類似化合物との比較

類似化合物

4-メチル-4'-モルホリノメチルベンゾフェノン: チオメチル基の代わりにメチル基を持つ、同様の構造。

4-チオメチル-4'-メチルベンゾフェノン: チオモルホリノメチル基を持たない、同様の構造。

4-モルホリノメチルベンゾフェノン: チオメチル基を持たない、同様の構造。

独自性

4-チオメチル-4'-チオモルホリノメチルベンゾフェノンは、チオメチル基とチオモルホリノメチル基の両方が存在するため、独特です。これらの基は、同様の化合物と比較して、その反応性と潜在的な生物活性を高めます。

特性

分子式 |

C19H19NOS2 |

|---|---|

分子量 |

341.5 g/mol |

IUPAC名 |

4-[4-(thiomorpholin-4-ylmethyl)benzoyl]thiobenzaldehyde |

InChI |

InChI=1S/C19H19NOS2/c21-19(18-7-3-16(14-22)4-8-18)17-5-1-15(2-6-17)13-20-9-11-23-12-10-20/h1-8,14H,9-13H2 |

InChIキー |

SJPGJFSNJIEBII-UHFFFAOYSA-N |

正規SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C=S |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11766031.png)

![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11766034.png)

![cis-2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)cyclohexanecarboxylic acid](/img/structure/B11766038.png)

![11-bromoundecyl 4-(2-{4-[(1Z)-2-{4-[2-(4-{[(11-bromoundecyl)oxy]carbonyl}phenyl)ethynyl]phenyl}-1,2-diphenylethenyl]phenyl}ethynyl)benzoate](/img/structure/B11766067.png)

![Exo-8-oxabicyclo[3.2.1]octane-3-acetic acid](/img/structure/B11766070.png)

![1-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11766073.png)